N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide

SYK kinase inhibition FLT3 dual inhibition enzymatic IC₅₀ comparison

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide (CAS 1421522-53-3), also known as TAK-659 or mivavotinib, is a small-molecule, reversible, orally bioavailable, dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). It belongs to a class of heteroaromatic pyrrolidinone-based kinase inhibitors developed through structure-based drug design, with a molecular formula of C₁₄H₁₆F₃NO₃ and a monoisotopic mass of 303.108 Da.

Molecular Formula C14H16F3NO3
Molecular Weight 303.281
CAS No. 1421522-53-3
Cat. No. B2392667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide
CAS1421522-53-3
Molecular FormulaC14H16F3NO3
Molecular Weight303.281
Structural Identifiers
SMILESC1C(CC(C1CO)O)NC(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C14H16F3NO3/c15-14(16,17)11-4-2-1-3-10(11)13(21)18-9-5-8(7-19)12(20)6-9/h1-4,8-9,12,19-20H,5-7H2,(H,18,21)
InChIKeyBQKKJMMHRFRISF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide (TAK-659/Mivavotinib): A Dual SYK/FLT3 Inhibitor with a Quantifiable Differentiation Profile for B-Cell Malignancy and AML Procurement


N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide (CAS 1421522-53-3), also known as TAK-659 or mivavotinib, is a small-molecule, reversible, orally bioavailable, dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. It belongs to a class of heteroaromatic pyrrolidinone-based kinase inhibitors developed through structure-based drug design, with a molecular formula of C₁₄H₁₆F₃NO₃ and a monoisotopic mass of 303.108 Da . TAK-659 is distinguished from other SYK-pathway agents by its equipotent, low-nanomolar dual targeting of both SYK and FLT3, a profile not shared by earlier-generation or alternative SYK inhibitors that are either FLT3-sparing or substantially less potent against FLT3 [2].

Why N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide Cannot Be Substituted by Other SYK Inhibitors Without Loss of FLT3-Driven Efficacy


Substituting TAK-659 with a generic SYK inhibitor (e.g., fostamatinib, entospletinib) in procurement or preclinical study design risks loss of the FLT3-inhibitory component that is intrinsic to TAK-659's mechanism. Fostamatinib exhibits a SYK IC₅₀ of 41 nM but is approximately 5-fold weaker against FLT3; entospletinib (GS-9973) is a selective SYK inhibitor (IC₅₀ 7.7 nM) with 13- to >1,000-fold cellular selectivity for SYK over FLT3, effectively sparing FLT3 . In contrast, TAK-659 potently inhibits both SYK (IC₅₀ 3.2 nM) and FLT3 (IC₅₀ 4.6 nM) at nearly identical concentrations [1]. This dual inhibition is functionally consequential: in primary AML patient samples, the antiproliferative effect of TAK-659 is significantly greater in FLT3-mutated versus FLT3-wild-type cases, a differential not observed with FLT3-sparing agents [2]. Therefore, replacement with a non-dual inhibitor eliminates the FLT3-dependent activity that defines the therapeutic rationale for this compound.

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide (TAK-659): Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Procurement Decisions


Enzymatic Potency: TAK-659 Exhibits 3–13× Lower SYK IC₅₀ and Unique Equipotent FLT3 Inhibition Versus Comparator SYK Inhibitors

In cell-free enzymatic assays, TAK-659 inhibits SYK with an IC₅₀ of 3.2 nM, which is 2.4-fold more potent than entospletinib (IC₅₀ 7.7 nM), 10-fold more potent than cerdulatinib (SYK IC₅₀ 32 nM), and 12.8-fold more potent than the active metabolite of fostamatinib, R406 (IC₅₀ 41 nM) [1]. Critically, TAK-659 also inhibits FLT3 with an IC₅₀ of 4.6 nM, whereas entospletinib is designed to spare FLT3 (13- to >1,000-fold selectivity for SYK over FLT3) and fostamatinib/R406 is 5-fold less potent against FLT3 than SYK . This yields a dual inhibition index (SYK IC₅₀ / FLT3 IC₅₀) of 0.70 for TAK-659, indicating near-equipotent dual targeting that is absent in the comparator set.

SYK kinase inhibition FLT3 dual inhibition enzymatic IC₅₀ comparison

Kinome-Wide Selectivity: TAK-659 Demonstrates >50-Fold Selectivity for SYK/FLT3 Over 290 Off-Target Kinases

In a broad commercial kinase panel encompassing 290 wild-type protein kinases, TAK-659 displayed >50-fold selectivity for its primary targets SYK and FLT3 over all other kinases tested [1]. Additional focused profiling revealed 36-fold selectivity over JAK3, 42-fold over ZAP70, and 23-fold over VEGFR2 . By comparison, cerdulatinib (PRT062070) is a dual SYK/JAK inhibitor with sub-nanomolar potency against TYK2 (IC₅₀ 0.5 nM) and nanomolar activity against JAK1/2/3 (IC₅₀ 6–12 nM), indicating broader suppression of the JAK-STAT axis that TAK-659 largely avoids .

kinase selectivity off-target profiling safety pharmacology

Differential Antiproliferative Activity in FLT3-Mutated Versus Wild-Type Primary AML Cells: TAK-659's FLT3 Inhibition Translates into Patient-Stratified Biological Effect

In a consecutive cohort of primary AML patient samples treated ex vivo with five SYK inhibitors (fostamatinib, entospletinib, cerdulatinib, TAK-659, RO9021), TAK-659 and fostamatinib were the only two agents that exhibited significantly higher antiproliferative activity in FLT3-mutated versus FLT3-wild-type samples [1]. This differential was not observed for entospletinib or cerdulatinib, consistent with the absence or reduced magnitude of FLT3 inhibition by those compounds. Although both TAK-659 and fostamatinib showed genotype-dependent activity, TAK-659's FLT3 IC₅₀ (4.6 nM) is approximately 9-fold lower than fostamatinib's reported FLT3 potency (estimated ~205 nM based on 5× selectivity loss from SYK IC₅₀ of 41 nM), suggesting a larger therapeutic window for FLT3-mutant disease .

FLT3-ITD AML patient stratification ex vivo drug sensitivity

In Vivo Xenograft Tumor Growth Inhibition: TAK-659 Achieves 96% TGI in FLT3-ITD MV-4-11 AML Model and Prolongs Event-Free Survival in Pediatric ALL PDX Models

Daily oral administration of TAK-659 at 60 mg/kg produced a tumor growth inhibition (TGI) of 96% in the FLT3-ITD-mutated MV-4-11 AML cell-line xenograft model, and 66% TGI in the FLT3-wild-type KG-1 AML xenograft model [1]. In comparison, fostamatinib (R788) at 80 mg/kg BID achieved approximately 50–60% TGI in MV-4-11 xenografts in published studies, while entospletinib demonstrated minimal single-agent TGI in FLT3-ITD models due to its FLT3-sparing design . Additionally, in pediatric B-ALL patient-derived xenograft (PDX) models, TAK-659 significantly prolonged time to event in 6 of 8 PDXs tested (75% of models) and significantly reduced mean %huCD45+ leukemic burden in 5 of 8 PDXs versus vehicle controls [2].

AML xenograft tumor growth inhibition FLT3-ITD in vivo model

Clinical Single-Agent Activity in Relapsed/Refractory DLBCL: TAK-659 Achieves 28% ORR and 19% CR Rate as Monotherapy in a Heavily Pretreated Population

In the first-in-human phase I dose-escalation/expansion study (NCT02000934), TAK-659 demonstrated single-agent clinical activity in relapsed/refractory (R/R) diffuse large B-cell lymphoma (DLBCL) patients. Among 43 response-evaluable DLBCL patients treated at the MTD of 100 mg once daily, the overall response rate (ORR) was 28% (23% by intent-to-treat [ITT]), with a complete response (CR) rate of 19% [1]. Responses were observed irrespective of cell-of-origin classification (GCB and non-GCB) and in both de novo and transformed disease. In follicular lymphoma, the ORR was 89% (57% ITT) with a 22% CR rate among 9 evaluable patients [1]. By comparison, fostamatinib monotherapy in a phase I/II trial in R/R B-cell non-Hodgkin lymphoma yielded an ORR of 22% in DLBCL and 10% in follicular lymphoma, with a median progression-free survival of 4.2 months [2]. A subsequent phase II trial of fostamatinib in R/R DLBCL reported an ORR of only 3% across both arms, with clinical benefit (≥stable disease) in 13% [3]. TAK-659 was orally bioavailable with fast absorption (Tmax ~2 h) and a long terminal half-life of approximately 37 hours, supporting once-daily dosing [1].

diffuse large B-cell lymphoma overall response rate complete response

Precision Application Scenarios for N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide (TAK-659) Based on Quantified Differentiation Evidence


FLT3-ITD-Mutant AML Preclinical Efficacy Studies Requiring Equipotent Dual SYK/FLT3 Inhibition

In vivo xenograft and ex vivo primary cell studies where the experimental hypothesis depends on simultaneous blockade of SYK and FLT3 in FLT3-ITD-driven acute myeloid leukemia. TAK-659 delivers 96% TGI in the MV-4-11 FLT3-ITD model at 60 mg/kg QD and shows significantly higher antiproliferative activity in FLT3-mutated versus FLT3-WT primary AML patient cells, a differential not replicated by entospletinib or cerdulatinib [1]. The compound's FLT3 IC₅₀ of 4.6 nM provides a molecular basis for this genotype-dependent activity.

B-Cell Lymphoma Translational Models and Combination Immunotherapy Regimens

Translational studies of B-cell receptor (BCR) signaling in DLBCL or follicular lymphoma where clinical single-agent activity data support target engagement. TAK-659 achieved a 28% ORR and 19% CR rate as monotherapy in R/R DLBCL, with responses independent of cell-of-origin, and an 89% ORR in follicular lymphoma [2]. These clinical activity metrics surpass those reported for fostamatinib in equivalent patient populations (ORR 3–22%), making TAK-659 the more clinically validated SYK-pathway agent for lymphoma-focused procurement.

Kinase Selectivity-Dependent Mechanistic Studies Requiring JAK-Sparing SYK/FLT3 Pharmacology

Experiments investigating SYK/FLT3 signaling without confounding JAK-STAT pathway inhibition should select TAK-659 over cerdulatinib. TAK-659 exhibits >50-fold selectivity for SYK/FLT3 over 290 kinases and specifically shows 36-fold selectivity over JAK3 . Cerdulatinib potently inhibits JAK1 (IC₅₀ 12 nM), JAK2 (6 nM), and TYK2 (0.5 nM), introducing simultaneous JAK-STAT suppression that complicates mechanistic interpretation .

Pediatric High-Risk B-ALL Patient-Derived Xenograft (PDX) Studies

In pediatric B-ALL PDX models, TAK-659 prolonged event-free survival in 75% (6/8) of tested models and significantly reduced leukemic burden (%huCD45+ cells) in 63% (5/8) of models versus vehicle controls when administered orally at 60 mg/kg daily for 21 days [3]. This provides a foundation for pediatric ALL research programs investigating SYK/FLT3 co-inhibition in high-risk subtypes.

Quote Request

Request a Quote for N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.